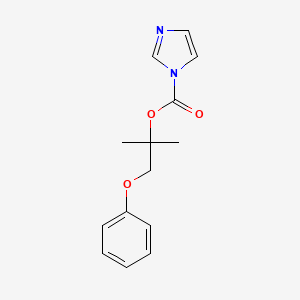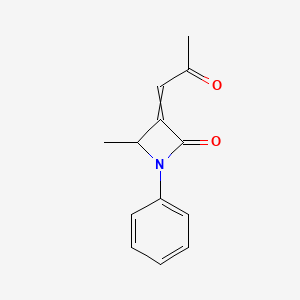![molecular formula C22H24O6 B14316303 Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol CAS No. 105824-98-4](/img/structure/B14316303.png)
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together This particular compound is notable for its unique structure, which includes both acetic acid and tetrahydrobenzo[a]anthracene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts cyclization reaction, which is used to construct the anthracene framework . This reaction often employs catalysts such as aluminum chloride (AlCl3) under anhydrous conditions. Another approach involves the use of metal-catalyzed reactions with alkynes, which can efficiently build the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction may produce tetrahydro derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Wirkmechanismus
The mechanism of action of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol involves its interaction with various molecular targets and pathways. For instance, it can form DNA adducts, leading to mutations and potentially exerting anticancer effects . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]anthracene: A parent compound with similar polycyclic structure but lacking the acetic acid and diol functionalities.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups.
Uniqueness
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is unique due to its combination of acetic acid and tetrahydrobenzo[a]anthracene moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
105824-98-4 |
|---|---|
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol |
InChI |
InChI=1S/C18H16O2.2C2H4O2/c19-16-7-3-6-15-14(16)9-8-12-10-11-4-1-2-5-13(11)18(20)17(12)15;2*1-2(3)4/h1-2,4-5,8-10,16,19-20H,3,6-7H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
SCELQINKGOOSDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CC(C2=C(C1)C3=C(C4=CC=CC=C4C=C3C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




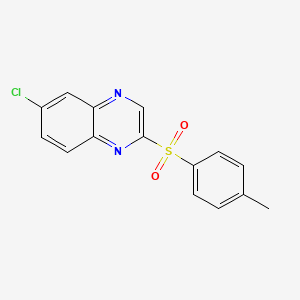
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
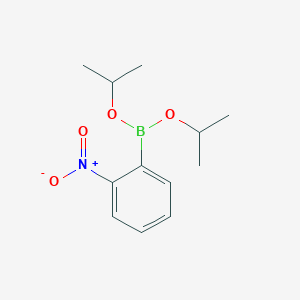
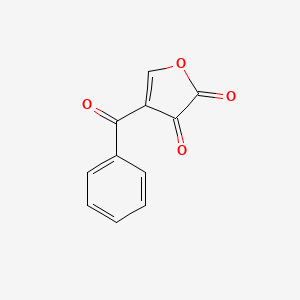
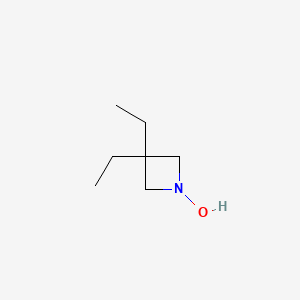
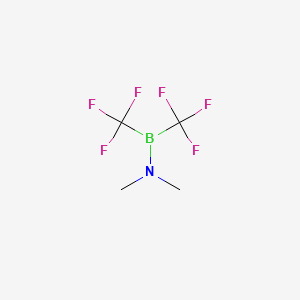
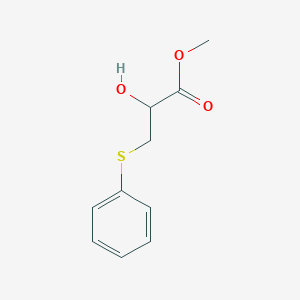
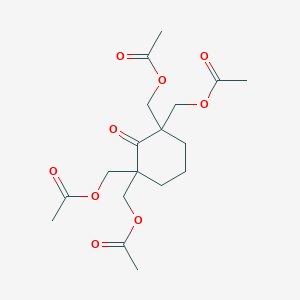
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
